molecular formula C14H20O2 B13954909 2-(2-Cyclohexylphenoxy)ethanol CAS No. 54852-66-3

2-(2-Cyclohexylphenoxy)ethanol

Cat. No.: B13954909
CAS No.: 54852-66-3
M. Wt: 220.31 g/mol
InChI Key: ZOICHFKQGRWPTO-UHFFFAOYSA-N
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Description

2-(2-Cyclohexylphenoxy)ethanol is an organic compound with the molecular formula C14H20O2 It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to a phenoxy group substituted with a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclohexylphenoxy)ethanol typically involves the reaction of 2-cyclohexylphenol with ethylene oxide. The reaction is carried out under basic conditions, often using a strong base like sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack of the phenoxide ion on the ethylene oxide. The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as metal oxides, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclohexylphenoxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Cyclohexylphenyl ketone or cyclohexylbenzaldehyde.

    Reduction: Cyclohexylphenyl ethane.

    Substitution: Cyclohexylphenyl halides or amines.

Scientific Research Applications

2-(2-Cyclohexylphenoxy)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of cell membrane interactions due to its amphiphilic nature.

    Industry: It is used in the formulation of specialty chemicals, such as surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 2-(2-Cyclohexylphenoxy)ethanol involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The hydroxyl group can form hydrogen bonds with membrane proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxyethanol: Similar in structure but lacks the cyclohexyl ring.

    Cyclohexanol: Contains a cyclohexyl ring but lacks the phenoxy group.

    Phenol: Contains a phenoxy group but lacks the ethyl chain and cyclohexyl ring.

Uniqueness

2-(2-Cyclohexylphenoxy)ethanol is unique due to the presence of both a cyclohexyl ring and a phenoxy group, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

54852-66-3

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2-(2-cyclohexylphenoxy)ethanol

InChI

InChI=1S/C14H20O2/c15-10-11-16-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h4-5,8-9,12,15H,1-3,6-7,10-11H2

InChI Key

ZOICHFKQGRWPTO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=CC=C2OCCO

Origin of Product

United States

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